molecular formula C22H36OSn B12573962 [(1H-2-Benzopyran-4(3H)-ylidene)methyl](tributyl)stannane CAS No. 201998-69-8

[(1H-2-Benzopyran-4(3H)-ylidene)methyl](tributyl)stannane

Cat. No.: B12573962
CAS No.: 201998-69-8
M. Wt: 435.2 g/mol
InChI Key: MCJWELFBUFCRMH-UHFFFAOYSA-N
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Description

(1H-2-Benzopyran-4(3H)-ylidene)methylstannane is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of a benzopyran moiety linked to a tributylstannane group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions and as catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-2-Benzopyran-4(3H)-ylidene)methylstannane typically involves the reaction of a benzopyran derivative with tributyltin hydride. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane. The reaction may be catalyzed by radical initiators such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of organotin compounds, including (1H-2-Benzopyran-4(3H)-ylidene)methylstannane, often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include distillation and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

(1H-2-Benzopyran-4(3H)-ylidene)methylstannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (1H-2-Benzopyran-4(3H)-ylidene)methylstannane include:

Major Products Formed

The major products formed from reactions involving (1H-2-Benzopyran-4(3H)-ylidene)methylstannane depend on the specific reaction conditions and reagents used. Common products include reduced benzopyran derivatives and substituted organotin compounds .

Scientific Research Applications

(1H-2-Benzopyran-4(3H)-ylidene)methylstannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1H-2-Benzopyran-4(3H)-ylidene)methylstannane involves its ability to participate in radical reactions. The tributyltin moiety can generate radicals under appropriate conditions, which can then react with other molecules to form new products. This radical generation is facilitated by the relatively weak tin-hydrogen bond in the tributyltin group. The compound’s effects in biological systems may involve interactions with cellular components, leading to antiproliferative and other biological activities .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: A commonly used organotin compound in radical reactions.

    Benzopyran Derivatives: Compounds containing the benzopyran moiety, known for their biological activities.

Uniqueness

(1H-2-Benzopyran-4(3H)-ylidene)methylstannane is unique due to its combination of a benzopyran moiety with a tributyltin group. This combination imparts both the biological activities of benzopyran derivatives and the radical reactivity of tributyltin compounds, making it a versatile reagent in organic synthesis and a potential candidate for therapeutic applications .

Properties

CAS No.

201998-69-8

Molecular Formula

C22H36OSn

Molecular Weight

435.2 g/mol

IUPAC Name

tributyl(1H-isochromen-4-ylidenemethyl)stannane

InChI

InChI=1S/C10H9O.3C4H9.Sn/c1-8-6-11-7-9-4-2-3-5-10(8)9;3*1-3-4-2;/h1-5H,6-7H2;3*1,3-4H2,2H3;

InChI Key

MCJWELFBUFCRMH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C1COCC2=CC=CC=C21

Origin of Product

United States

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